Cefalexin;Cephacillin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cefalexin, also known as cephalexin, is a first-generation cephalosporin antibiotic. It is widely used to treat a variety of bacterial infections by disrupting the growth of the bacterial cell wall. Cefalexin is effective against gram-positive and some gram-negative bacteria . It is commonly used to treat infections of the middle ear, bone and joint, skin, and urinary tract .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cefalexin involves the use of L-Phenylglycine ester derivatives in a 7-ADCA (7-aminocephalosporanic acid) aqueous solution. Immobilized penicillin acylase is added to this solution to facilitate the reaction. The reaction mixture is then adjusted for viscosity, and the enzyme is separated using a penicillin acylase separator. The resulting cefalexin suspension is centrifugally filtered to obtain cefalexin crude powder .

Industrial Production Methods

In industrial settings, the preparation of cefalexin involves several steps, including the adjustment of pH with sulfuric acid, filtration with a 0.45 µm filtering film, and crystallization. The crystals are then washed with water and acetone and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Cefalexin undergoes various chemical reactions, including oxidation and degradation. For instance, the oxidation of cefalexin by permanganate in water results in the formation of three products: two stereoisomeric sulfoxide products and one di-ketone product .

Common Reagents and Conditions

Oxidation: Permanganate is commonly used as an oxidizing agent for cefalexin.

Degradation: Hydroxyl radicals can initiate the degradation of cefalexin, leading to the formation of various byproducts.

Major Products

The major products formed from the oxidation of cefalexin include stereoisomeric sulfoxides and di-ketones .

Scientific Research Applications

Cefalexin is extensively used in scientific research due to its broad-spectrum antibacterial properties. It is employed in studies related to bacterial infections, antibiotic resistance, and pharmacokinetics. In medicine, cefalexin is used to treat respiratory tract infections, otitis media, skin infections, and urinary tract infections . It is also used in veterinary medicine to treat bacterial infections in animals .

Mechanism of Action

Cefalexin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition prevents the proper synthesis of the bacterial cell wall, leading to cell lysis and death .

Comparison with Similar Compounds

Cefalexin is part of the first-generation cephalosporins, which also include cefadroxil and cefradine. Compared to other cephalosporins, cefalexin is unique in its ability to be administered orally, making it more convenient for outpatient treatment .

Similar Compounds

Cefadroxil: Another first-generation cephalosporin with similar antibacterial properties but a longer half-life.

Cefradine: Similar to cefalexin but with a slightly different spectrum of activity.

Cefazolin: An intravenous first-generation cephalosporin used for surgical prophylaxis.

Cefalexin’s oral bioavailability and broad-spectrum activity make it a valuable antibiotic for treating various bacterial infections.

Properties

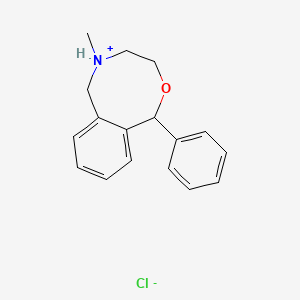

IUPAC Name |

7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGYWQBCYZHHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]benzoic acid](/img/structure/B7806312.png)

![2-[(7-methoxycarbonyl-4-oxo-1H-quinazolin-2-yl)methyl]benzoic acid](/img/structure/B7806314.png)

![azane;5-[(2,4,6-trioxo-1,3-diazinan-5-yl)imino]-1,3-diazinane-2,4,6-trione](/img/structure/B7806349.png)

![(Z)-but-2-enedioic acid;N,N-dimethyl-2-(2-methylidene-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethanamine](/img/structure/B7806360.png)